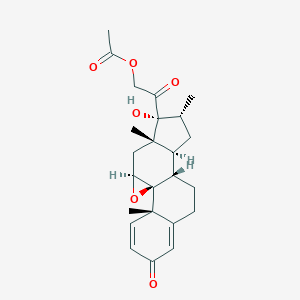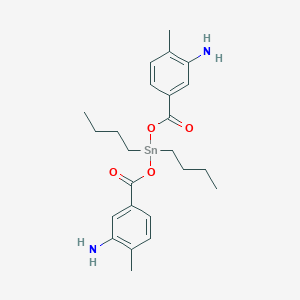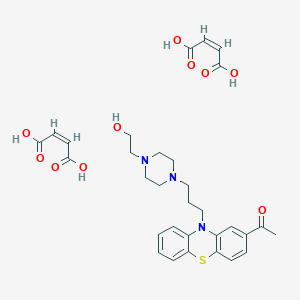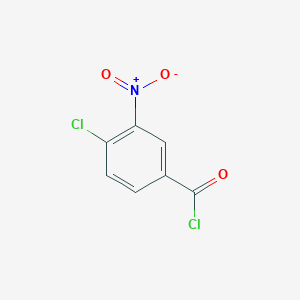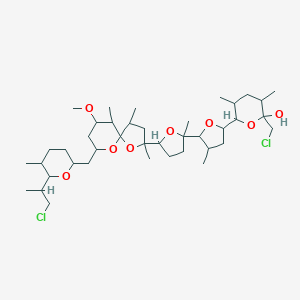![molecular formula C7H5NOS2 B142538 4-Hydroxybenzo[d]thiazole-2(3H)-thione CAS No. 126322-22-3](/img/structure/B142538.png)
4-Hydroxybenzo[d]thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzo[d]thiazole-2(3H)-thione, also known as 4-HBT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzothiazole family of compounds, which are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzo[d]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Hydroxybenzo[d]thiazole-2(3H)-thione exhibits a broad range of biochemical and physiological effects. For example, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which may contribute to its anticancer activity. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxybenzo[d]thiazole-2(3H)-thione in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione is relatively easy to synthesize and is commercially available, making it readily accessible for researchers. However, one limitation of using 4-Hydroxybenzo[d]thiazole-2(3H)-thione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-Hydroxybenzo[d]thiazole-2(3H)-thione. One area of research is the development of new antibiotics based on the structure of 4-Hydroxybenzo[d]thiazole-2(3H)-thione. Another area of research is the development of new anticancer agents based on the mechanism of action of 4-Hydroxybenzo[d]thiazole-2(3H)-thione. Furthermore, research on the anti-inflammatory properties of 4-Hydroxybenzo[d]thiazole-2(3H)-thione may lead to the development of new treatments for inflammatory diseases. Finally, further studies on the toxicity and safety of 4-Hydroxybenzo[d]thiazole-2(3H)-thione are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
There are several methods for synthesizing 4-Hydroxybenzo[d]thiazole-2(3H)-thione, including the reaction of 2-aminophenol with carbon disulfide and a suitable alkyl halide, or by the reaction of 2-aminophenol with sulfur and an alkyl halide. Another method involves the reaction of 2-mercaptobenzoic acid with thionyl chloride and a suitable amine. The most common method for synthesizing 4-Hydroxybenzo[d]thiazole-2(3H)-thione involves the reaction of 2-aminophenol with carbon disulfide and a suitable alkyl halide, followed by hydrolysis of the resulting intermediate.
Applications De Recherche Scientifique
4-Hydroxybenzo[d]thiazole-2(3H)-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a broad range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 4-Hydroxybenzo[d]thiazole-2(3H)-thione has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
126322-22-3 |
|---|---|
Nom du produit |
4-Hydroxybenzo[d]thiazole-2(3H)-thione |
Formule moléculaire |
C7H5NOS2 |
Poids moléculaire |
183.3 g/mol |
Nom IUPAC |
4-hydroxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H5NOS2/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) |
Clé InChI |
NTWWITFVZYGHPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)O |
SMILES canonique |
C1=CC(=C2C(=C1)SC(=S)N2)O |
Synonymes |
2(3H)-Benzothiazolethione,4-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




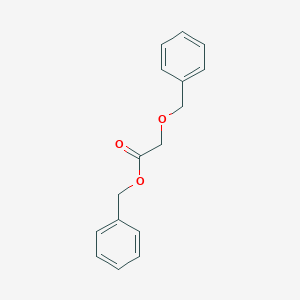

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
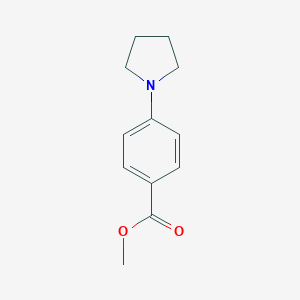
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)


